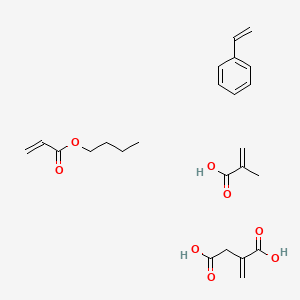
Butyl prop-2-enoate;2-methylidenebutanedioic acid;2-methylprop-2-enoic acid;styrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “Butyl prop-2-enoate; 2-methylidenebutanedioic acid; 2-methylprop-2-enoic acid; styrene” is a mixture of four distinct chemicals, each with unique properties and applications. Butyl prop-2-enoate, also known as butyl acrylate, is a clear, colorless liquid with a fruity odor, used primarily in the production of polymers. 2-methylidenebutanedioic acid, commonly known as itaconic acid, is a white crystalline solid used as a precursor for polymers and other chemicals. 2-methylprop-2-enoic acid, also known as methacrylic acid, is a colorless liquid used in the production of resins and plastics. Styrene is a colorless liquid that is a precursor to polystyrene and other copolymers.
Preparation Methods
Butyl prop-2-enoate: Butyl prop-2-enoate is typically synthesized through the esterification of acrylic acid with butanol in the presence of a catalyst such as sulfuric acid. The reaction mixture is then neutralized, washed, and distilled to obtain the final product .
2-methylidenebutanedioic acid: 2-methylidenebutanedioic acid is produced primarily through the fermentation of carbohydrates by fungi such as Aspergillus terreus. The fermentation broth is filtered, and the acid is crystallized, decolorized, and dried to obtain the final product .
2-methylprop-2-enoic acid: 2-methylprop-2-enoic acid is produced by the oxidation of isobutylene or the hydrolysis of methacrylonitrile. The reaction conditions typically involve the use of strong acids or bases and elevated temperatures .
Styrene: Styrene is produced by the dehydrogenation of ethylbenzene in the presence of a catalyst such as iron oxide. The reaction is carried out at high temperatures and low pressures to maximize the yield of styrene .
Chemical Reactions Analysis
Butyl prop-2-enoate: Butyl prop-2-enoate undergoes polymerization reactions to form polybutyl acrylate, which is used in coatings, adhesives, and seal
Properties
CAS No. |
65899-77-6 |
|---|---|
Molecular Formula |
C24H32O8 |
Molecular Weight |
448.5 g/mol |
IUPAC Name |
butyl prop-2-enoate;2-methylidenebutanedioic acid;2-methylprop-2-enoic acid;styrene |
InChI |
InChI=1S/C8H8.C7H12O2.C5H6O4.C4H6O2/c1-2-8-6-4-3-5-7-8;1-3-5-6-9-7(8)4-2;1-3(5(8)9)2-4(6)7;1-3(2)4(5)6/h2-7H,1H2;4H,2-3,5-6H2,1H3;1-2H2,(H,6,7)(H,8,9);1H2,2H3,(H,5,6) |
InChI Key |
PCNBITRSPDPQDS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C=C.CC(=C)C(=O)O.C=CC1=CC=CC=C1.C=C(CC(=O)O)C(=O)O |
Related CAS |
65899-77-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 7H-benzo[c]fluorene-7-carboxylate](/img/structure/B14488839.png)


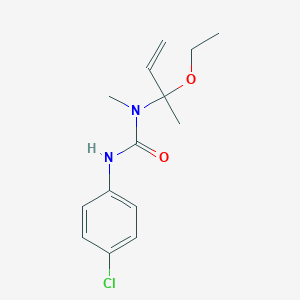
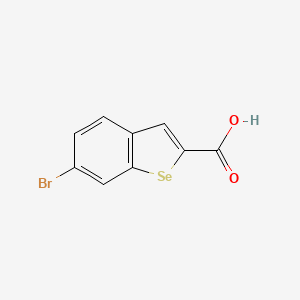
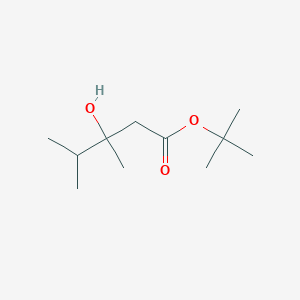
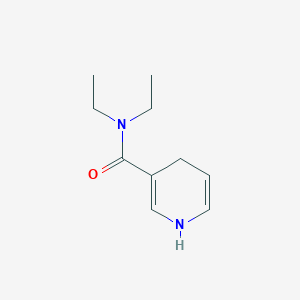
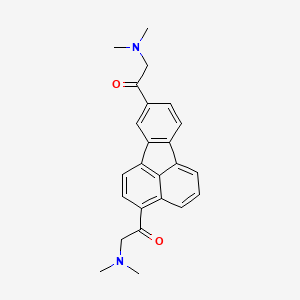

![1h-[1,2,4]Oxadiazino[4,5-a]benzimidazole](/img/structure/B14488899.png)
![2-[Di(propan-2-yl)amino]-3-(4-nitrophenyl)cycloprop-2-en-1-one](/img/structure/B14488901.png)

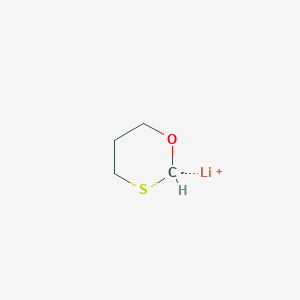
![8-[3-(Benzyloxy)phenyl]-8-isocyanato-1,4-dioxaspiro[4.5]decane](/img/structure/B14488921.png)
